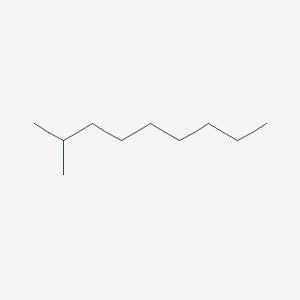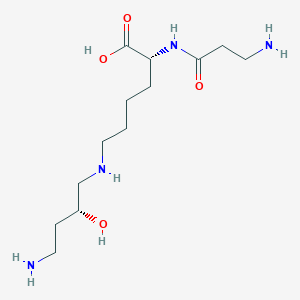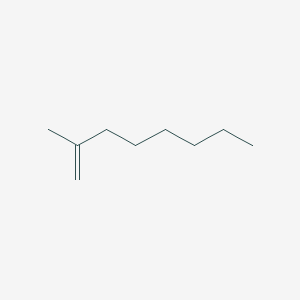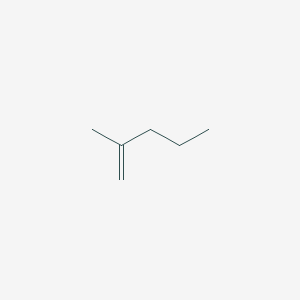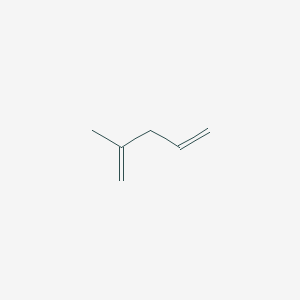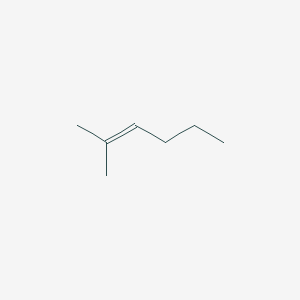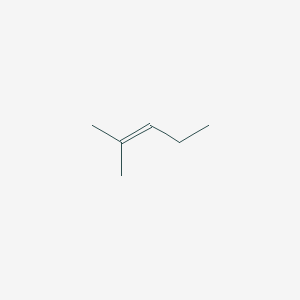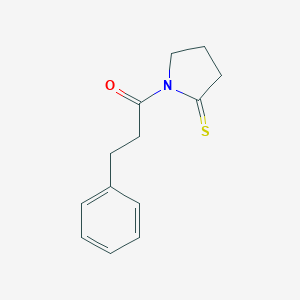
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one, also known as 3-phenylpropanoyl-2-thiopyrrolidine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and pyrrolidines, and is structurally related to the well-known drug modafinil.
Mecanismo De Acción
The exact mechanism of action of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one is not fully understood. However, it has been proposed that the compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, similar to modafinil. This leads to increased levels of these neurotransmitters in the brain, which may explain the wake-promoting and cognitive-enhancing effects of the compound.
Efectos Bioquímicos Y Fisiológicos
In addition to its wake-promoting and cognitive-enhancing effects, 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported to have other biochemical and physiological effects. For example, it has been reported to increase locomotor activity in animal models, and to increase the release of glutamate in the brain. It has also been reported to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one for lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been well-characterized in the literature, with its structure and properties well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one. One direction is to further investigate its wake-promoting and cognitive-enhancing effects, and to compare them to those of modafinil. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, given its antioxidant properties. Additionally, further research is needed to fully understand the compound's mechanism of action, which may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported in the literature. One method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoyl chloride with 2-thiopyrrolidine in the presence of triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield after purification by column chromatography. Another method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiopyrrolidine to form the desired product.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has potential applications in scientific research. It has been reported to exhibit wake-promoting effects in animal models, similar to those of modafinil. It has also been reported to enhance cognitive function and memory consolidation in animal models. These effects make 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one a promising compound for further research in the field of neuroscience.
Propiedades
Número CAS |
133218-32-3 |
|---|---|
Nombre del producto |
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one |
Fórmula molecular |
C13H15NOS |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
3-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(14-10-4-7-13(14)16)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clave InChI |
YIWMGAPTOYZYTN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Sinónimos |
2-Pyrrolidinethione, 1-(1-oxo-3-phenylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



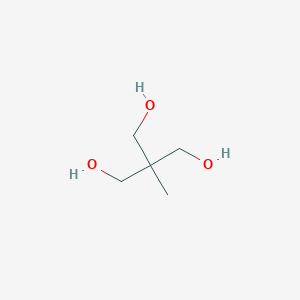
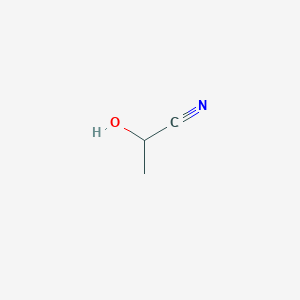
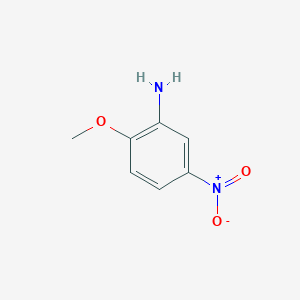
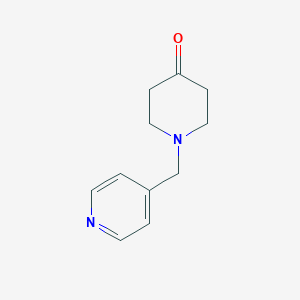
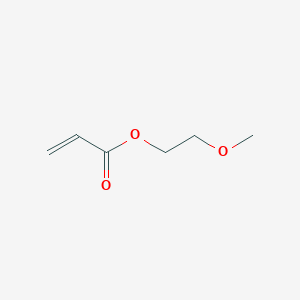
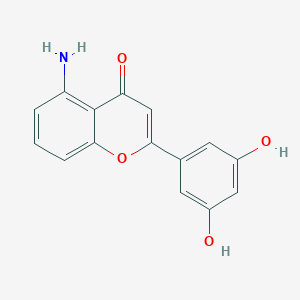
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
